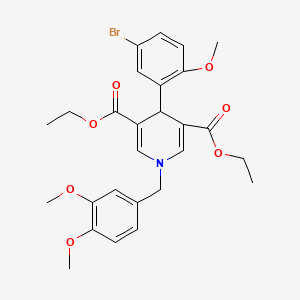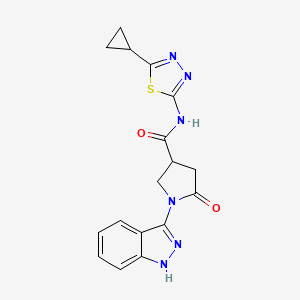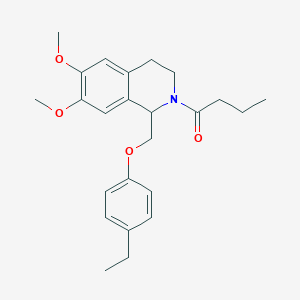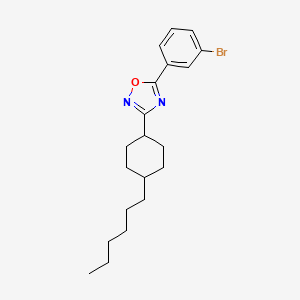
Diethyl 4-(5-bromo-2-methoxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diethyl 4-(5-bromo-2-methoxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes multiple functional groups such as bromine, methoxy, and carboxylate groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl 4-(5-bromo-2-methoxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the following steps:
Condensation Reaction: Ethyl acetoacetate, an aldehyde (such as 5-bromo-2-methoxybenzaldehyde), and ammonium acetate are reacted together.
Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.
Esterification: The final step involves esterification to introduce the carboxylate groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and optimized conditions to ensure high yield and purity. The reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
化学反応の分析
反応の種類
酸化: この化合物は、特にジヒドロピリジン環で酸化反応を起こすことができ、ピリジン誘導体の生成につながります。
還元: 還元反応は、ブロム置換基を標的とし、それを水素または他の官能基に置き換える可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムまたはパラジウム触媒を用いた水素ガスなどの試薬。
置換: メトキシドナトリウムまたはシアン化カリウムなどの求核剤。
主要な生成物
酸化: ピリジン誘導体。
還元: 脱臭素化された生成物。
置換: ブロム原子を置き換えた新しい置換基を持つ化合物。
4. 科学研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗炎症作用や抗がん作用など、その潜在的な生物活性を研究されています。
医学: 特に心臓血管疾患における治療薬としての可能性について調査されています。
産業: 新しい材料の開発や医薬品合成の原料として使用される可能性があります。
科学的研究の応用
3,5-Diethyl 4-(5-bromo-2-methoxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive dihydropyridines.
Industry: Utilized in the development of new materials and chemical products.
作用機序
4-(5-ブロモ-2-メトキシフェニル)-1-(3,4-ジメトキシベンジル)-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジエチルの作用機序は、特定の分子標的との相互作用に関連している可能性があります。例えば、ジヒドロピリジンは、カルシウムチャネルと相互作用し、その活性を調節し、筋肉の収縮や神経伝達物質の放出などの細胞プロセスに影響を与えていることが知られています。
6. 類似の化合物との比較
類似の化合物
ニフェジピン: カルシウムチャネルブロッカーとして使用されるよく知られたジヒドロピリジン。
アムロジピン: 同様の治療用途を持つ別のジヒドロピリジン。
独自性
4-(5-ブロモ-2-メトキシフェニル)-1-(3,4-ジメトキシベンジル)-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジエチルは、特定の置換基のために独特であり、他のジヒドロピリジンと比較して、独自の生物活性和化学的特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.
Amlodipine: Another dihydropyridine with similar structural features and pharmacological properties.
Uniqueness
3,5-Diethyl 4-(5-bromo-2-methoxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other dihydropyridines. Its bromine and methoxy groups, in particular, may influence its reactivity and interactions with biological targets.
特性
分子式 |
C27H30BrNO7 |
|---|---|
分子量 |
560.4 g/mol |
IUPAC名 |
diethyl 4-(5-bromo-2-methoxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H30BrNO7/c1-6-35-26(30)20-15-29(14-17-8-10-23(33-4)24(12-17)34-5)16-21(27(31)36-7-2)25(20)19-13-18(28)9-11-22(19)32-3/h8-13,15-16,25H,6-7,14H2,1-5H3 |
InChIキー |
JWXZISCIDNYSPD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN(C=C(C1C2=C(C=CC(=C2)Br)OC)C(=O)OCC)CC3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chloropyridin-3-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11220226.png)
![1-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B11220230.png)
![N-benzyl-2-[(6-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11220234.png)
![N-ethyl-N-{3-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3,4-dihydroquinoxalin-2-yl}acetamide](/img/structure/B11220237.png)

![2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11220273.png)

![N-(3-chloro-4-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11220279.png)
![1-(4-ethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11220282.png)
![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one](/img/structure/B11220291.png)
![2-chloro-7-(2-fluorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11220311.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11220315.png)

